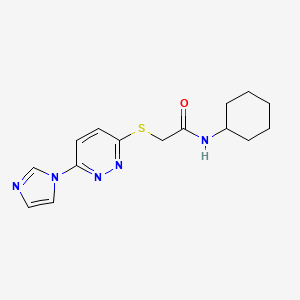

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide

Descripción

Propiedades

IUPAC Name |

N-cyclohexyl-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS/c21-14(17-12-4-2-1-3-5-12)10-22-15-7-6-13(18-19-15)20-9-8-16-11-20/h6-9,11-12H,1-5,10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPLZSUMJXAFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Synthesis of the Pyridazine Ring: The pyridazine ring can be formed via the reaction of hydrazine with a 1,4-diketone.

Thioether Formation: The imidazole and pyridazine rings are then linked through a thioether bond, which can be achieved by reacting a thiol derivative of the pyridazine with an appropriate imidazole derivative.

Acetamide Formation: Finally, the cyclohexylacetamide moiety is introduced through an acylation reaction, typically using acetic anhydride or an acyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole or pyridazine rings, potentially leading to hydrogenated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrogenated imidazole or pyridazine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s imidazole and pyridazine rings are known to interact with various biological targets, making it a candidate for drug discovery. It may exhibit antimicrobial, antifungal, or anticancer activities.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The imidazole ring is a common pharmacophore in many drugs, suggesting possible applications in treating infections or inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the imidazole and pyridazine rings.

Mecanismo De Acción

The mechanism of action of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide would depend on its specific application. Generally, the imidazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The pyridazine ring may also interact with biological targets, contributing to the compound’s overall biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

- 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Uniqueness

Compared to similar compounds, 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide is unique due to the presence of the cyclohexylacetamide moiety, which can influence its physical properties, such as solubility and stability, as well as its biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains imidazole and pyridazine moieties, which are known for their diverse pharmacological effects. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Molecular Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 314.4 g/mol. It features a thioether linkage, which may influence its interaction with biological targets. The structural characteristics can be summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.4 g/mol |

| Key Functional Groups | Imidazole, Pyridazine, Thioether |

| Solubility | Not extensively studied |

Biological Activity Overview

Preliminary studies on similar compounds indicate that this compound may exhibit various biological activities, including:

1. Anticancer Activity

Research suggests that compounds containing imidazole and pyridazine rings have shown potential as anticancer agents. They may exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival pathways. For instance, derivatives with similar structures have been reported to inhibit growth in various cancer cell lines.

2. Antimicrobial Properties

Compounds with imidazole and pyridazine functionalities have demonstrated antimicrobial activity against a range of pathogens. This suggests that the compound might possess similar properties, potentially acting as an inhibitor of bacterial or fungal growth.

3. Enzyme Inhibition

The unique structure allows for interaction with specific enzymes, which can lead to modulation of metabolic pathways. Studies on related compounds indicate potential inhibition of enzymes involved in inflammatory processes, suggesting anti-inflammatory properties.

Research Findings

A review of literature reveals several studies that provide insights into the biological activity of related compounds:

- Zebrafish Screening Studies : Chemical screening in zebrafish models has identified small molecules that affect hematopoietic stem cell proliferation, indicating that structurally related compounds could similarly impact cellular processes .

- Mechanistic Studies : Research has shown that imidazole-containing compounds can inhibit histone deacetylases (HDACs), leading to altered gene expression profiles associated with cancer progression.

Case Studies

Several case studies highlight the biological effects of structurally similar compounds:

- Study on Pyridazine Derivatives : A study evaluated the anticancer effects of pyridazine derivatives in vitro, showing significant inhibition of cell proliferation in human cancer cell lines .

- Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial properties of imidazole derivatives against various bacterial strains, revealing promising results that could be extrapolated to our compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.